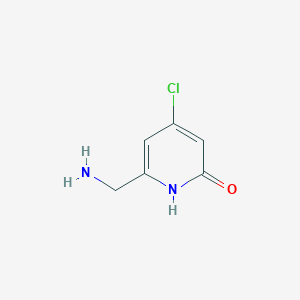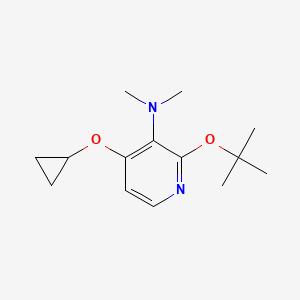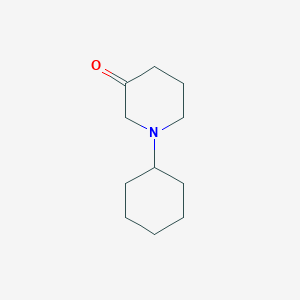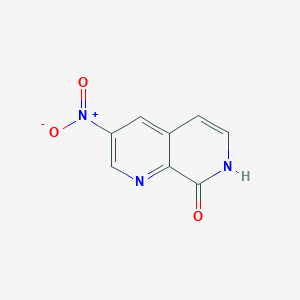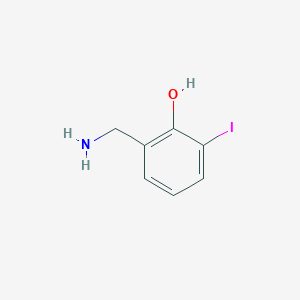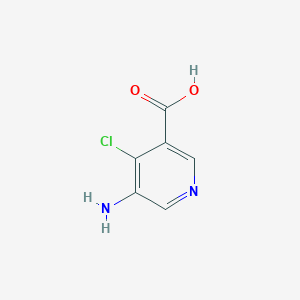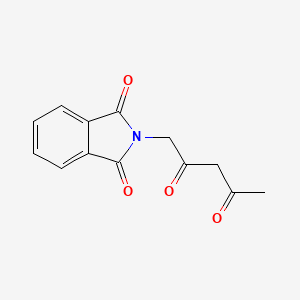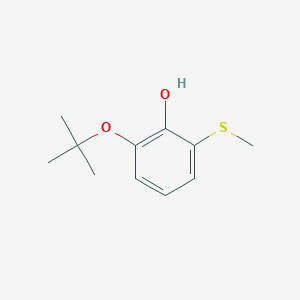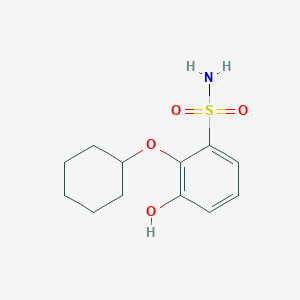
2-(Cyclohexyloxy)-3-hydroxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexyloxy)-3-hydroxybenzenesulfonamide is an organic compound that features a cyclohexyloxy group attached to a hydroxybenzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)-3-hydroxybenzenesulfonamide typically involves the reaction of 3-hydroxybenzenesulfonamide with cyclohexyl halides under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the 3-hydroxybenzenesulfonamide attacks the cyclohexyl halide, resulting in the formation of the cyclohexyloxy group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexyloxy)-3-hydroxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The cyclohexyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of cyclohexyloxybenzenesulfonic acid derivatives.
Reduction: Formation of cyclohexyloxybenzenesulfonamide derivatives with amine groups.
Substitution: Formation of various substituted cyclohexyloxybenzenesulfonamide derivatives.
Scientific Research Applications
2-(Cyclohexyloxy)-3-hydroxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclohexyloxy)-3-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohexyloxy)-4-hydroxybenzenesulfonamide
- 2-(Cyclohexyloxy)-3-methoxybenzenesulfonamide
- 2-(Cyclohexyloxy)-3-aminobenzenesulfonamide
Uniqueness
2-(Cyclohexyloxy)-3-hydroxybenzenesulfonamide is unique due to the presence of both the cyclohexyloxy and hydroxybenzenesulfonamide groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H17NO4S |
|---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
2-cyclohexyloxy-3-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C12H17NO4S/c13-18(15,16)11-8-4-7-10(14)12(11)17-9-5-2-1-3-6-9/h4,7-9,14H,1-3,5-6H2,(H2,13,15,16) |
InChI Key |
PPOQTCNNMIPFMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=CC=C2S(=O)(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


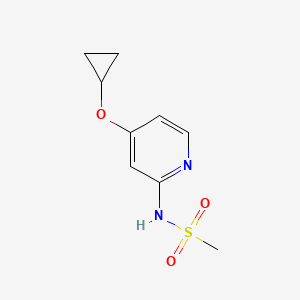
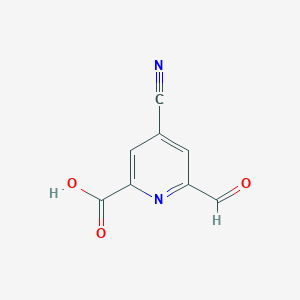

![[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14844693.png)

